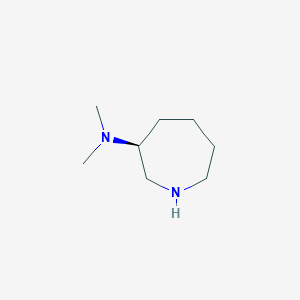

(3S)-N,N-dimethyl-3-azepanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-N,N-dimethylazepan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)8-5-3-4-6-9-7-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKCNYMLYVVFAP-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3s N,n Dimethyl 3 Azepanamine and Its Stereoisomers

Enantioselective Chemical Synthesis Strategies

The construction of the chiral azepane ring with a defined stereocenter at the C3 position presents a significant synthetic challenge. Various enantioselective chemical strategies have been developed to address this, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective methods coupled with resolution techniques.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed to yield the enantiomerically enriched product. numberanalytics.comwikipedia.org This approach has been successfully applied to the synthesis of substituted azepanes.

One notable example involves the use of (-)-sparteine (B7772259) as a chiral ligand in the asymmetric lithiation-conjugate addition of N-Boc-N-(p-methoxyphenyl)-allylamines to α,β-unsaturated esters. This method allows for the highly diastereoselective and enantioselective synthesis of polysubstituted azepanes. nih.govresearchgate.net The process proceeds through a chiral lithiated intermediate, which then undergoes cyclization and reduction to form the azepane ring. The use of the chiral auxiliary guides the formation of the desired stereocenter. While not directly applied to (3S)-N,N-dimethyl-3-azepanamine, this methodology provides a clear framework for the enantioselective synthesis of 3-substituted azepane precursors.

The general principle of chiral auxiliary-mediated synthesis is outlined below:

Table 1: Chiral Auxiliary-Mediated Synthesis Principle| Step | Description |

| 1. Attachment | A chiral auxiliary is covalently attached to an achiral substrate. |

| 2. Stereoselective Reaction | The chiral auxiliary directs the stereochemical course of a subsequent reaction, creating a new stereocenter with a high degree of stereoselectivity. |

| 3. Cleavage | The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule. The auxiliary can often be recovered and reused. |

This table illustrates the general workflow of a chiral auxiliary-based synthesis.

Asymmetric Catalysis in Azepane Ring Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. acs.org This approach is highly efficient and atom-economical. For the synthesis of azepane derivatives, transition-metal-catalyzed reactions have proven to be particularly effective.

A notable method is the cationic CpRu-catalyzed asymmetric intramolecular dehydrative N-allylation. researchgate.net This reaction facilitates the cyclization of N-substituted ω-amino allylic alcohols to form α-alkenyl-substituted N-heterocycles, including azepanes, with high enantioselectivity. The use of a chiral picolinic acid derivative as a ligand for the ruthenium catalyst is key to inducing asymmetry. This strategy allows for the formation of the azepane ring and the simultaneous introduction of a stereocenter. Subsequent modification of the resulting α-alkenylazepane could lead to the desired 3-substituted azepane.

Another approach involves palladium(II)-catalyzed reactions. For instance, a multi-bond forming tandem process involving a palladium(II)-catalyzed Overman rearrangement and a ring-closing metathesis has been used for the synthesis of 2,3,6,7-tetrahydro-3-amidoazepines. acs.org The use of a chiral palladium(II)-catalyst in the Overman rearrangement step allows for the asymmetric synthesis of this azepine motif, which can be further functionalized to hydroxylated 3-aminoazepanes. acs.org

Diastereoselective Synthesis and Resolution Techniques

Diastereoselective synthesis aims to form a specific diastereomer of a product. When applied to the synthesis of chiral compounds, this often involves reacting a racemic or achiral substrate with a chiral reagent or auxiliary to create a mixture of diastereomers, which can then be separated.

A practical method for the enantio- and diastereoselective synthesis of 3-aminoazepanes has been described, which involves a highly regio- and diastereoselective tandem ring-enlargement/alkylation or reduction process. nih.govfigshare.comresearchgate.net This strategy starts from a chiral piperidine-derived precursor and expands the ring to form the azepane structure, controlling the stereochemistry at the 3-position. The synthesis of optically pure 2-aryl-3-aminoazepanes has been achieved through a one-pot reduction and ring-enlargement of a 2-cyano-6-oxazolopiperidine intermediate, proceeding with high regio- and stereoselectivity. acs.orgpharmtech.com

In cases where a racemic mixture of the desired compound is synthesized, resolution techniques are employed to separate the enantiomers. Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral acid. numberanalytics.comnih.gov The resulting diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by crystallization. nih.gov After separation, the chiral resolving agent is removed to yield the pure enantiomers. Other resolution methods include chiral chromatography and enzymatic resolution. numberanalytics.combohrium.com

Biocatalytic Approaches to Chiral Azepanamines

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high stereoselectivity, mild reaction conditions, and environmental benefits. Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are particularly well-suited for the production of chiral azepanamines.

Imine Reductase (IRED) and Reductive Aminase (RedAm) Applications

Imine reductases (IREDs) and reductive aminases (RedAms) are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines and the reductive amination of ketones, respectively, to produce chiral amines. nih.govresearchgate.net These enzymes have been successfully applied to the synthesis of cyclic amines, including substituted azepanes. nih.gov

The general reaction catalyzed by these enzymes involves the transfer of a hydride from the NADPH cofactor to the C=N bond of an imine or an iminium ion intermediate, establishing a new stereocenter with high enantiomeric excess. A key advantage of RedAms is their ability to catalyze the reductive amination of a ketone with an amine in a single step, often with stoichiometric amounts of the reactants.

A chemoenzymatic strategy for the preparation of enantioenriched 2-aryl azepanes has been demonstrated using IREDs for asymmetric reductive amination. researchgate.net This highlights the potential of these enzymes to create chiral centers within the azepane ring system. Furthermore, multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase have been developed for the synthesis of protected L-3-aminoazepanes from L-lysinol.

Table 2: Comparison of IRED and RedAm Biocatalytic Reactions

| Enzyme Class | Typical Reaction | Key Features |

| Imine Reductase (IRED) | Asymmetric reduction of pre-formed imines. | High stereoselectivity, often requires in situ imine formation. |

| Reductive Aminase (RedAm) | Reductive amination of a ketone with an amine. | One-pot synthesis from readily available starting materials, can often use stoichiometric amine. |

This table summarizes the primary applications and characteristics of IREDs and RedAms in chiral amine synthesis.

Enzyme Engineering for Enhanced Stereoselectivity and Substrate Scope

While wild-type enzymes offer a valuable starting point, their natural substrate scope and stereoselectivity may not be optimal for a specific synthetic target. Enzyme engineering, through techniques such as rational design and directed evolution, can be used to tailor the properties of IREDs and RedAms to meet specific synthetic needs.

By modifying the amino acid sequence of the enzyme, it is possible to alter the shape and electronic environment of the active site, thereby influencing substrate binding and the stereochemical outcome of the reaction. For example, engineered IREDs have been developed with improved activity and stereoselectivity for the synthesis of various pharmaceutical intermediates. While specific examples for this compound are not yet prevalent in the literature, the principles of enzyme engineering are broadly applicable. The development of IRED variants with enhanced activity towards cyclic imine precursors of 3-aminoazepanes is a promising area of research.

Research has shown that mutagenesis studies on IREDs can identify key residues that play a role in substrate specificity and stereoselectivity. nih.gov This knowledge can then be used to create enzyme variants with improved performance for the synthesis of target molecules like this compound.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis has emerged as a powerful strategy for the production of enantiomerically pure chiral amines, including the core structure of this compound. These methods combine the selectivity of biocatalysts with traditional chemical reactions to create efficient and sustainable synthetic pathways, often overcoming the limitations of purely chemical approaches, such as the need for expensive, toxic reagents and a lack of stereocontrol. rsc.orgresearchgate.net Key enzymatic strategies for synthesizing the chiral 3-aminoazepane scaffold include asymmetric synthesis using transaminases and multi-enzyme cascade reactions.

Transaminase-Catalyzed Asymmetric Synthesis

A highly effective and scalable chemoenzymatic route to the chiral 3-aminoazepane core involves the asymmetric amination of a prochiral ketone precursor using a ω-transaminase (ω-TA). acs.orgresearchgate.net This biocatalytic transformation is the key step for establishing the stereogenic center with high efficiency. The process typically starts with the synthesis of N-Boc-azepan-3-one, which then undergoes stereoselective transamination.

An optimized process has been developed for the synthesis of (3R)-N-Boc-3-aminoazepane, a crucial intermediate for various pharmaceutical compounds. acs.orgacs.org In this method, an immobilized ω-transaminase demonstrates excellent activity and stability, allowing for its reuse over multiple cycles without significant loss of activity. researchgate.netacs.org This not only simplifies the product workup but also enhances the cost-effectiveness and commercial viability of the synthesis. acs.orgresearchgate.net The reaction has been successfully performed on a multikilogram scale, yielding the product with high purity and enantiomeric excess. acs.orgx-mol.com

Table 1: Transaminase-Catalyzed Synthesis of (3R)-N-Boc-3-aminoazepane

| Substrate | Biocatalyst | Amine Donor | Product | Purity | Enantiomeric Excess (ee) | Isolated Yield | Reference |

|---|---|---|---|---|---|---|---|

| N-Boc-azepan-3-one | Immobilized ω-Transaminase | Isopropylamine (iPA) | (3R)-N-Boc-3-aminoazepane | 97.0% | 99.2% | 80% | researchgate.netacs.org |

The resulting (3R)-N-Boc-3-aminoazepane can then be subjected to standard chemical transformations, such as deprotection and subsequent reductive amination, to yield (3R)-N,N-dimethyl-3-azepanamine. The synthesis of the (3S)-enantiomer can be achieved by utilizing an (S)-selective transaminase.

Multi-Enzyme Cascade Reactions

A notable example involves the synthesis of L-3-N-Cbz-aminoazepane starting from N-α-Cbz-lysinol. rsc.org The cascade employs two key enzymes: a galactose oxidase (GOase) and an imine reductase (IRED). rsc.orgresearchgate.net The process begins with the GOase-catalyzed oxidation of the primary alcohol in N-α-Cbz-lysinol to form the corresponding aldehyde. This intermediate spontaneously cyclizes to form a cyclic imine, which is then stereoselectively reduced by the IRED to produce the desired L-3-N-Cbz-aminoazepane. rsc.org The challenge in this approach lies in finding enzymes that tolerate bulky protecting groups like the carboxybenzyl (Cbz) group. researchgate.net

Screening of different variants of both GOase and IRED is crucial for optimizing the reaction yield. researchgate.net

Table 2: Enzyme Screening for the Synthesis of L-3-N-Cbz-aminoazepane

| GOase Variant | IRED Variant | Substrate | Product | Isolated Yield | Reference |

|---|---|---|---|---|---|

| GOase M₃₋₅ | IR-49 | N-α-Cbz-lysinol | L-3-N-Cbz-aminoazepane | up to 54% | rsc.orgresearchgate.net |

This one-pot cascade provides a route to the enantiopure L-3-aminoazepane core (the (3S) configuration) under ambient conditions from a green feedstock. researchgate.net The Cbz-protected product can then be chemically converted to the final target compound, this compound.

Sophisticated Spectroscopic and Chromatographic Techniques for Structural and Stereochemical Elucidation of 3s N,n Dimethyl 3 Azepanamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds like (3S)-N,N-dimethyl-3-azepanamine, advanced NMR methods are indispensable for assigning its configuration.

Multi-dimensional NMR experiments provide detailed insights into the connectivity and spatial arrangement of atoms within a molecule. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in the azepane ring of this compound. The correlations would trace the sequence of methylene (B1212753) groups and the methine group at the chiral center.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This is crucial for assigning the ¹³C NMR spectrum of the molecule, linking each proton signal to its corresponding carbon in the azepane ring and the N,N-dimethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (typically 2-3 bonds) correlations between protons and carbons. For this compound, HMBC would show correlations from the N-methyl protons to the C3 and C2/C4 carbons of the azepane ring, confirming the position of the dimethylamino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry. ipb.pt It identifies protons that are close in space, irrespective of their bonding. For the (3S) configuration, specific NOE correlations would be expected between the proton at the chiral C3 position and certain protons on the azepane ring, providing evidence for its spatial orientation relative to the rest of the ring.

Illustrative NMR Data for this compound

| Proton (¹H) | Illustrative Chemical Shift (ppm) | Illustrative COSY Correlations | Illustrative NOESY Correlations |

| H3 (methine) | 2.85 | H2, H4 | H5a, H7a |

| N(CH₃)₂ | 2.25 | - | H2a, H4a |

| Ring Protons | 1.5 - 3.2 | Adjacent ring protons | Protons on the same face of the ring |

| Carbon (¹³C) | Illustrative Chemical Shift (ppm) | Illustrative HSQC Correlation (with ¹H) | Illustrative HMBC Correlations (with ¹H) |

| C3 | 65.0 | 2.85 | N(CH₃)₂ |

| N(CH₃)₂ | 45.0 | 2.25 | C3 |

| Ring Carbons | 25 - 55 | Corresponding attached protons | Protons 2-3 bonds away |

Note: The data in this table is illustrative and intended to demonstrate the type of information obtained from these experiments.

To determine the enantiomeric purity and assign the absolute configuration of a chiral amine, chiral derivatizing agents (CDAs) are often employed in NMR analysis. wikipedia.org These are enantiomerically pure reagents that react with both enantiomers of the target compound to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, their NMR signals will be distinct. wikipedia.org

For this compound, a common CDA would be Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or a similar agent. rsc.orgresearchgate.net Reaction with (R)-MTPA would produce two diastereomeric amides with the (R,S) and (R,R) configurations. The differences in the chemical shifts (Δδ) of specific protons or fluorine atoms in the ¹H or ¹⁹F NMR spectra of these diastereomers can be used to quantify the enantiomeric excess and, by applying Mosher's model, to confirm the absolute configuration of the original amine. nih.govfrontiersin.org The use of ¹⁹F NMR is particularly advantageous due to its high sensitivity and the large chemical shift dispersion. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a powerful technique for separating enantiomers, making it the method of choice for determining the enantiomeric purity of compounds like this compound. yakhak.org

Chiral HPLC is a widely used method for the separation of enantiomers. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.comscielo.org.mx For chiral amines, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often very effective. yakhak.org

The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is critical for achieving optimal separation. The differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers of this compound and the chiral stationary phase allow for their resolution and quantification. scielo.org.mx Crown ether-based CSPs have also shown significant utility in resolving primary amines. wiley.com

Illustrative Chiral HPLC Parameters for Enantiomeric Purity Assessment

| Parameter | Illustrative Value/Type |

| Column | Chiralpak® IE (amylose-based CSP) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (S)-enantiomer | 5.8 min |

| Retention Time (R)-enantiomer | 7.2 min |

Note: This table provides an illustrative example of HPLC conditions.

Gas chromatography with a chiral column is another effective method for separating enantiomers, particularly for volatile compounds. gcms.cz For amines like this compound, derivatization is often necessary to improve volatility and chromatographic performance. nih.gov Common derivatizing agents include trifluoroacetic anhydride. nih.gov

The separation is achieved on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative. wiley.comsigmaaldrich.com The enantiomers exhibit different interactions with the chiral cyclodextrin cavities, resulting in different retention times and allowing for their separation and quantification. wiley.com

Illustrative Chiral GC Parameters for Enantiomeric Purity Assessment

| Parameter | Illustrative Value/Type |

| Column | Astec® CHIRALDEX® G-TA |

| Derivatizing Agent | Trifluoroacetic Anhydride |

| Carrier Gas | Helium |

| Oven Program | 100°C (1 min), ramp to 180°C at 5°C/min |

| Detection | Flame Ionization Detector (FID) |

| Retention Time (S)-enantiomer derivative | 12.5 min |

| Retention Time (R)-enantiomer derivative | 12.9 min |

Note: This table provides an illustrative example of GC conditions.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a precise three-dimensional map of the electron density of the molecule, revealing the exact spatial arrangement of all atoms.

To determine the absolute configuration of this compound, it would typically be crystallized as a salt with a chiral acid of known absolute configuration (e.g., tartaric acid) or by using anomalous dispersion effects if a heavy atom is present. The resulting crystal structure provides unambiguous proof of the (S) configuration at the C3 stereocenter. While a powerful technique, it is contingent on the ability to grow a high-quality single crystal of the compound or a suitable derivative.

Mass Spectrometry Techniques for Structural Confirmation (e.g., HRMS, MS/MS)

Mass spectrometry (MS) stands as a cornerstone in the analytical chemist's toolkit for the structural elucidation of novel compounds. In the case of this compound, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable for confirming its molecular formula and mapping its structural architecture, including its specific stereochemistry.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of the elemental composition of this compound. The molecular formula of this compound is C₈H₁₈N₂. sigmaaldrich.com The theoretical exact mass can be calculated and compared with the experimentally obtained value. This comparison, typically within a few parts per million (ppm), offers a high degree of confidence in the assigned molecular formula, distinguishing it from other potential isobaric compounds.

For instance, in the analysis of substituted azepanes, HRMS is routinely employed to confirm the elemental composition of synthesized compounds. Research on various azepane derivatives demonstrates the power of this technique. For example, in the synthesis of a series of functionalized azepines, HRMS (ESI) was used to confirm the formation of the desired products by comparing the calculated and found [M+H]⁺ ions. nih.gov A similar approach would be applied to this compound, where the protonated molecule [M+H]⁺ would be analyzed.

Table 1: Representative HRMS Data for Azepane Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

| Azepane Derivative A | C₁₈H₂₂F₃N₂O₃ | 371.1577 | 371.1578 |

| Azepane Derivative B | C₁₈H₁₉F₆N₂O₂ | 409.1345 | 409.1344 |

| Azepane Derivative C | C₁₉H₃₄NO₂Si | 336.2359 | 336.2348 |

| Azepane Derivative D | C₁₉H₃₂NO₃Si | 350.2152 | 350.2142 |

This table presents representative data from studies on various azepane derivatives to illustrate the application and precision of HRMS. nih.govmdpi.com The data for this compound would be expected to show a similarly high level of accuracy.

Tandem mass spectrometry (MS/MS) provides further structural insights by inducing fragmentation of a selected precursor ion—in this case, the protonated this compound ion—and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its connectivity.

The combination of HRMS to unequivocally determine the elemental formula and MS/MS to probe the molecular structure provides a powerful and comprehensive approach to the structural confirmation of this compound.

Computational Chemistry and Molecular Modeling Studies of 3s N,n Dimethyl 3 Azepanamine

Quantum Mechanical (QM) Calculations for Electronic Structure and Conformation

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the ground-state electronic structure and preferred conformation of a molecule. For (3S)-N,N-dimethyl-3-azepanamine, these calculations can provide a wealth of information, including optimized molecular geometry, atomic charges, and the energies of frontier molecular orbitals.

A geometry optimization would be the first step, yielding the most stable three-dimensional arrangement of the atoms. This would reveal key bond lengths and angles, offering insights into the strain and geometry of the seven-membered azepane ring. Following optimization, a population analysis, such as the Mulliken scheme, can be performed to calculate the partial charges on each atom. This is particularly useful for identifying nucleophilic and electrophilic centers within the molecule. The nitrogen atoms, for instance, are expected to carry negative partial charges, highlighting their basic and nucleophilic character. researchgate.netresearchgate.net

Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. researchgate.netlibretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap provides a measure of the molecule's chemical reactivity and stability. univ-mosta.dz For this compound, the HOMO is likely to be localized on the nitrogen atoms, consistent with their role as the primary sites for electrophilic attack.

Hypothetical Data from QM Calculations:

| Parameter | Value |

| Optimized Geometry (Selected) | |

| C-N (ring) Bond Length | 1.47 Å |

| C-C (ring) Bond Length | 1.54 Å |

| C-N (dimethylamino) Bond Length | 1.46 Å |

| C-N-C (ring) Bond Angle | 112° |

| Mulliken Atomic Charges | |

| N (ring) | -0.45 e |

| N (dimethylamino) | -0.52 e |

| C (chiral center) | +0.15 e |

| Frontier Molecular Orbitals | |

| HOMO Energy | -6.2 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar cyclic amine structures. rsc.orgacs.orgresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

The seven-membered azepane ring of this compound is inherently flexible and can adopt multiple low-energy conformations. Molecular dynamics (MD) simulations are a powerful computational method to explore this conformational landscape by simulating the atomic motions of the molecule over time. researchgate.net

An MD simulation would reveal the dynamic behavior of the azepane ring, showing transitions between different twist-chair and boat-chair conformations. By analyzing the trajectory of the simulation, key structural parameters can be monitored, such as the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). The RMSD measures the average deviation of the atomic positions from a reference structure, providing insights into the structural stability of the molecule. mdpi.comresearchgate.netrsc.orgbioexcel.eu A stable conformation would exhibit low RMSD fluctuations over the simulation time. The Radius of Gyration is a measure of the molecule's compactness, and its variation can indicate conformational changes. mdpi.comresearchgate.netnih.gov

These simulations can be performed in a simulated solvent environment to mimic solution-phase behavior, providing a more realistic model of the molecule's dynamics. The results of MD simulations are crucial for understanding how the conformational flexibility of this compound might influence its binding to a receptor or its activity as a catalyst.

Hypothetical Data from MD Simulations:

| Parameter | Average Value | Fluctuation Range |

| RMSD (backbone) | 2.1 Å | 1.5 - 2.8 Å |

| Radius of Gyration (Rg) | 3.5 Å | 3.2 - 3.9 Å |

| Predominant Conformations | Twist-Chair, Boat-Chair | - |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for flexible ring systems.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for the interpretation of experimental data and for structural elucidation. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

The GIAO (Gauge-Including Atomic Orbital) method is commonly employed to calculate NMR chemical shifts. modgraph.co.uk By calculating the theoretical ¹H and ¹³C chemical shifts for a given conformation, it is possible to compare these with experimental spectra to confirm the structure and assign the resonances. researchgate.netacs.orgresearchgate.netnih.gov This is especially helpful for complex molecules with overlapping signals.

Similarly, the vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical IR spectrum. This can aid in the assignment of the characteristic vibrational modes, such as the C-H, C-N, and N-H stretching and bending frequencies.

Hypothetical Data for Predicted vs. Experimental ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (chiral center) | 65.2 | 64.8 |

| C (adjacent to ring N) | 52.8 | 52.5 |

| C (dimethylamino) | 45.1 | 44.9 |

| C (ring, beta to N) | 28.9 | 28.6 |

| C (ring, gamma to N) | 26.5 | 26.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Theoretical Studies on Reaction Mechanisms in Synthesis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For the synthesis of this compound, theoretical studies can be employed to elucidate the reaction pathways, identify transition states, and calculate activation energies.

A plausible synthetic route to this compound could involve the nucleophilic substitution of a suitable precursor. Theoretical modeling could be used to study the mechanism of such a reaction. By mapping the potential energy surface of the reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.

The calculation of the activation energy (the energy barrier that must be overcome for the reaction to occur) for different possible pathways can help to predict the most likely reaction mechanism. For example, a study could compare a direct S_N2-type mechanism with a two-step process involving a stable intermediate. This information is invaluable for optimizing reaction conditions and improving the yield and selectivity of the synthesis.

Hypothetical Data for a Proposed Nucleophilic Substitution Step:

| Parameter | S_N2 Pathway | Stepwise Pathway (via intermediate) |

| Activation Energy (Step 1) | 25 kcal/mol | 18 kcal/mol |

| Activation Energy (Step 2) | - | 15 kcal/mol |

| Overall Reaction Energy | -10 kcal/mol | -10 kcal/mol |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on general principles of nucleophilic substitution reactions.

Exploration of Biological Interactions and Mechanistic Studies of Azepanamine Derivatives in Pre Clinical Research

Identification and Characterization of Biological Targets

Identifying the molecular targets with which a compound interacts is a foundational step in drug discovery. For azepanamine derivatives, this process involves a combination of experimental and computational approaches to pinpoint their binding partners within the proteome.

Affinity-based proteomics is a powerful technique used to identify the direct molecular interactions of a compound. nih.gov This method utilizes a "bait" molecule, often a derivative of the compound of interest, to capture its binding partners from a complex biological sample like a cell lysate. nih.gov The high specificity of the interaction between the bait and its target minimizes the non-specific capture of other proteins. nih.gov

While specific affinity-based proteomics studies on (3S)-N,N-dimethyl-3-azepanamine are not widely published, the general workflow is well-established. It involves synthesizing a modified version of the azepanamine derivative that can be attached to a solid support (like beads) or tagged for later purification. This "bait" is then incubated with a protein mixture. The proteins that bind to the bait are isolated, identified, and quantified, often using mass spectrometry. nih.gov This approach allows for the unbiased discovery of novel targets and the confirmation of predicted interactions. Affinity-based methods are advantageous due to their high sensitivity, throughput, and the ability to target specific proteins of interest. nih.gov

Computational methods serve as a valuable starting point for identifying potential biological targets, guiding subsequent experimental validation. mdpi.com These in silico techniques use the chemical structure of a compound like this compound to predict its likely protein targets based on similarities to other compounds with known biological activities. mdpi.com Databases such as SwissTargetPrediction and PharmMapper are often employed for this purpose. mdpi.com

Once a list of potential targets is generated, they are cross-referenced with databases of targets known to be involved in specific diseases. mdpi.com The predictions are then validated experimentally. For instance, if computational models predict that an azepanamine derivative binds to a specific kinase, in vitro binding assays would be performed to confirm this interaction and determine the binding affinity. This integrated approach of computational prediction followed by experimental validation streamlines the target identification process.

Elucidation of Molecular Mechanisms of Action in Cellular and Animal Models

Once a biological target is identified, the next step is to understand how the interaction between the compound and the target leads to a cellular response. Studies on azepane derivatives have pointed to several potential mechanisms. For example, some azepane compounds interact with sigma receptors, which in turn modulate the activity of other crucial proteins like N-methyl-D-aspartate (NMDA) receptors and calcium ion channels.

Another identified pathway involves the cAMP-dependent protein kinase catalytic subunit alpha (PKA), where binding can influence cellular processes such as growth and proliferation. Furthermore, some azepane derivatives have been shown to modulate the Keap1/Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. The cytotoxic effects of some related heterocyclic compounds have been linked to the production of reactive oxygen species, suggesting another possible mechanism of action. nih.gov In cellular models, these mechanisms are investigated using techniques like reporter gene assays, Western blotting to measure protein expression, and functional assays to assess cellular health and signaling pathway activation.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations on Azepanamine Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how a molecule's chemical structure correlates with its biological activity. youtube.com For the azepanamine scaffold, this involves synthesizing a series of related compounds (analogs) where specific parts of the molecule are systematically modified. These modifications can include changing the size and shape of the molecule, altering the degree of unsaturation, or introducing new functional groups. youtube.com

The goal is to identify which parts of the molecule, known as pharmacophores, are essential for its biological effects. For example, research on other cyclic compounds has shown that substitutions at different positions can dramatically alter the pharmacological profile. In some cases, a different profile is not due to changes in lipophilicity or basicity but rather to conformational restrictions imposed by the substitution. nih.gov These studies are crucial for optimizing a lead compound to enhance its potency and selectivity.

The following table illustrates a hypothetical SAR study for an azepanamine scaffold, based on common medicinal chemistry principles.

| Modification on Azepane Ring | Hypothetical Change in Activity | Rationale |

| Addition of a small alkyl group | Potential increase or decrease | May affect binding pocket fit or lipophilicity. |

| Addition of a bulky group | Likely decrease | Could cause steric hindrance, preventing binding to the target. youtube.com |

| Introduction of a halogen | Potential increase | Can alter electronic properties and improve membrane permeability. |

| Varying N-alkyl substituents | Modulated activity | The nature of the substituent on the nitrogen atom can be critical for receptor interaction. |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

In Vitro Pharmacological Profiling of Derivatives (Excluding Efficacy/Safety/Dosage)

In vitro pharmacological profiling is used early in the drug discovery process to understand a compound's broader biological interactions beyond its primary target. nih.gov This involves screening a compound against a panel of known biological targets, such as receptors, enzymes, and ion channels, to identify any off-target activities. researchgate.neteurofinsdiscovery.com

This profiling is often conducted in a tiered approach. Early-stage "core" panels screen for interactions with a few dozen key targets known to be associated with adverse effects. eurofinsdiscovery.comreactionbiology.com Later, more comprehensive panels are used to gain a fuller mechanistic understanding of the compound's biological effects. eurofinsdiscovery.com For azepanamine derivatives, this profiling would reveal their selectivity. A highly selective compound interacts primarily with its intended target, which is often a desirable characteristic. The data generated helps to build SAR models and guide the chemical design of more selective compounds. eurofinsdiscovery.com

The table below shows a representative list of target classes included in standard industry profiling panels.

| Target Class | Number of Targets in Panel | Biological System |

| G-protein-coupled receptors (GPCRs) | 24 | Central Nervous, Cardiovascular |

| Ion Channels | 7 | Cardiovascular, Central Nervous |

| Intracellular Enzymes | 6 | Various |

| Neurotransmitter Transporters | 3 | Central Nervous |

| Nuclear Hormone Receptors | 2 | Endocrine |

| Kinase | 1 | Various |

| Data adapted from an industry standard panel established by major pharmaceutical companies. reactionbiology.com |

In Vivo Studies in Animal Models for Mechanistic Insights (Excluding Efficacy/Safety/Dosage)

In vivo studies in animal models, such as mice and rats, are essential for understanding how a compound behaves in a whole living system. nih.gov These studies provide mechanistic insights that cannot be obtained from cellular assays alone. For example, studies on other novel compounds in animal models have been used to confirm that their antitumor effects are mediated by the promotion of antitumor immunity. nih.gov

For azepanamine derivatives, in vivo studies would be designed to confirm that the compound engages its target in the animal and to observe the resulting physiological changes. This could involve administering the compound and then analyzing tissues to measure changes in protein expression or pathway activation consistent with the proposed mechanism of action. Furthermore, the development of alternative animal models, such as microphysiological systems (MPS), offers a way to bridge the gap between preclinical studies and human responses by mimicking the function of human and animal organs. insphero.com

Role of 3s N,n Dimethyl 3 Azepanamine As a Key Intermediate in Complex Molecule Synthesis

Building Block in Heterocyclic Chemistry

Heterocyclic compounds are fundamental to organic and medicinal chemistry due to their widespread presence in biologically active molecules. openmedicinalchemistryjournal.com The azepane ring system is a recurring motif in numerous approved drugs and serves as a versatile building block for constructing more complex molecular architectures. lifechemicals.comresearchgate.net The synthesis of functionalized azepanes is an area of continuous interest for organic chemists, employing strategies such as ring-closing reactions, ring-expansions, and multi-step sequences. researchgate.net

(3S)-N,N-dimethyl-3-azepanamine provides a pre-formed, chiral azepane core, making it an attractive starting point for synthesizing substituted heterocyclic systems. Its two nitrogen atoms—a secondary amine within the ring and a tertiary dimethylamino group at the 3-position—offer distinct sites for chemical modification. This dual functionality allows for its incorporation into larger, more complex heterocyclic frameworks through various synthetic transformations. The synthesis of diverse nitrogen-containing heterocycles, including fused-ring systems like azepines and diazepinones, often utilizes versatile building blocks that can undergo chelation-assisted C–H activation or annulation reactions. rsc.org While specific examples detailing the direct use of this compound in such complex reactions are not prevalent in widely published literature, its structural components are representative of the chiral amine synthons employed in these advanced synthetic methods.

The construction of the azepane ring itself can be a significant challenge, often requiring novel synthetic approaches. For instance, methods have been developed for creating 3-amino-4-hydroxyazepanes through a directed ring expansion of 3-bromopiperidin-4-ones, highlighting the importance of accessing these specific substitution patterns for further synthetic elaboration. rsc.org

Scaffold in Medicinal Chemistry Research Programs

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds for biological screening. The azepane ring is a privileged scaffold due to its three-dimensional structure, which can effectively orient substituents in space to interact with biological targets. lifechemicals.com This conformational diversity is often a key factor in the bioactivity of azepane-containing drugs. lifechemicals.com

The (3S)-amino-azepane scaffold, exemplified by the structure of this compound, is central to the development of potent enzyme inhibitors. A prominent example is its role in the synthesis of (-)-Balanol and its analogues. lifechemicals.com Balanol, a fungal metabolite, is a powerful inhibitor of protein kinase C (PKC) and protein kinase A (PKA), enzymes implicated in various diseases, including cancer. wikipedia.org The molecular structure of Balanol features three key domains: a benzophenone (B1666685) core, a 4-hydroxy benzoyl moiety, and a chiral hexahydroazepane ring that links them. wikipedia.org

The synthesis of Balanol and its derivatives has been a major focus of research, with numerous strategies developed to construct its chiral azepane core. benthamdirect.comnih.govacs.org These synthetic efforts underscore the importance of the azepane scaffold in modulating the activity and selectivity of the final compound. For instance, modifications to the azepane ring and the groups attached to it are used to create analogues with improved properties, such as enhanced plasma stability or selectivity for specific kinase isozymes. wikipedia.org The development of lupane-type triterpenoids incorporating an A-ring azepane structure as potential antimycobacterial agents further illustrates the utility of this scaffold in designing new drug candidates. mdpi.com

| Compound | Biological Target/Use | Significance of Azepane Ring | Reference |

|---|---|---|---|

| (-)-Balanol | Protein Kinase C (PKC) Inhibitor | Forms the central chiral core linking the benzophenone and benzoyl moieties; essential for binding to the ATP-docking site. | lifechemicals.comwikipedia.org |

| Azelastine | H1 Histamine Antagonist | Part of the fused heterocyclic system contributing to the drug's pharmacological profile. | lifechemicals.com |

| Tolazamide | Oral Hypoglycemic Agent | The azepine ring is a key structural feature of this first-generation sulfonylurea drug. | lifechemicals.com |

| Azepano-lupane Triterpenoids | Antimycobacterial Agents | The fused azepane ring improves activity against M. tuberculosis. | mdpi.com |

Chiral Synthon in Asymmetric Total Synthesis

A chiral synthon is a stereochemically pure building block used to introduce a specific chiral center into a target molecule during a multi-step synthesis. The use of such synthons is a cornerstone of asymmetric total synthesis, which aims to produce a single enantiomer of a complex natural product or drug molecule. This compound, by its nature, is a chiral synthon for introducing a (3S)-amino-substituted azepane ring.

The total synthesis of (-)-Balanol provides a compelling case study for the application of the (3S)-amino-azepane motif as a chiral synthon. acs.org The synthesis of this complex natural product requires precise control over the stereochemistry of the azepane core. Various synthetic strategies have been devised to achieve this, often involving the creation of a chiral 3-amino-4-hydroxyazepane intermediate. rsc.orgacs.org

For example, one successful approach involves the enzymatic resolution of a racemic azepane alcohol. The enantioselective acetylation of the alcohol using a lipase (B570770) enzyme allows for the separation of the desired enantiomer, which is then carried forward to complete the synthesis. acs.org Another strategy employs radical cyclization of an acyclic precursor to form the seven-membered ring with the correct relative stereochemistry. acs.org These methods highlight the critical role of the chiral azepane fragment as a key intermediate that dictates the final stereochemical outcome of the total synthesis. The development of a synthetic route that provides access to the optically pure azepane core is often the most challenging aspect of the entire synthesis. benthamdirect.com

| Synthetic Method | Description | Key Feature | Reference |

|---|---|---|---|

| Enzymatic Resolution | Enantioselective acetylation of a racemic 3-amino-4-hydroxyazepane precursor using a lipase enzyme to separate the desired (3S,4R)-enantiomer. | Provides high enantiomeric purity for the key chiral intermediate. | acs.org |

| Radical Cyclization | SmI2-promoted radical cyclization of an oxime ether connected to a formyl group to selectively form the seven-membered trans-amino alcohol. | Controls the diastereoselectivity of the ring formation. | acs.org |

| Directed Ring Expansion | Ring expansion of a 3-bromopiperidin-4-one (B1600526) derivative to form a 3-amino-4-hydroxyazepane. | A novel method to construct the core azepane structure. | rsc.org |

| Fragment Coupling | Synthesis of the benzophenone and azepane fragments separately, followed by their coupling via esterification. | A convergent approach that allows for modular synthesis and analogue development. | nih.gov |

Emerging Trends and Future Perspectives in Azepanamine Research

Advancements in Stereocontrolled Synthesis

The precise control of stereochemistry is paramount in the synthesis of pharmacologically active molecules, as different enantiomers can exhibit vastly different biological activities. The development of stereocontrolled methods for the synthesis of chiral azepanes, particularly 3-aminoazepane derivatives, has been an area of intense research.

Recent progress has moved beyond classical approaches, which often suffered from a lack of stereocontrol and the use of harsh reagents, towards more sophisticated and efficient strategies. rsc.org A notable trend is the application of chemoenzymatic methods, which combine the selectivity of biocatalysts with the versatility of chemical synthesis. For instance, a chemoenzymatic strategy has been developed for the preparation of functionalized azepanes that involves an enantioselective biocatalytic reduction followed by an organolithium-mediated rearrangement. This approach provides access to a new class of functionalized azepanes with high enantiomeric purity.

Transition metal-catalyzed asymmetric hydrogenation is another powerful tool for establishing stereocenters in cyclic amines. Highly efficient rhodium-catalyzed asymmetric hydrogenation of dibenzoazepine hydrochlorides has been reported to produce chiral seven-membered cyclic amines with excellent enantioselectivities. acs.org Furthermore, an iridium-catalyzed intramolecular asymmetric reductive amination of bridged biaryl derivatives has been developed to afford enantioenriched dibenz[c,e]azepines. rsc.org

A simple and versatile method for the enantio- and diastereoselective synthesis of mono- or disubstituted 3-aminoazepanes has been described, featuring a highly regio- and diastereoselective tandem ring-enlargement/alkylation or reduction process. manchester.ac.uk This novel route provides enantiomerically pure constrained diamines that are valuable scaffolds for medicinal chemistry. Additionally, the asymmetric synthesis of polysubstituted azepanes has been achieved through a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. nih.gov

The synthesis of the core (3S)-3-aminoazepane can be efficiently achieved through biocatalytic routes, which will be discussed in more detail in section 7.3. The final N,N-dimethylation of the 3-amino group can be accomplished using established chemical methods, such as reductive amination with formaldehyde, often catalyzed by ruthenium nanoparticles. nih.gov

Table 1: Comparison of Stereocontrolled Synthesis Methods for Azepane Derivatives

| Method | Key Features | Reported Enantioselectivity (ee) | Reference(s) |

| Chemoenzymatic Synthesis | Combination of biocatalytic reduction and organolithium-mediated rearrangement. | High | |

| Transition Metal Catalysis | Asymmetric hydrogenation using Rhodium or Iridium catalysts. | Up to >99% | acs.orgrsc.org |

| Tandem Ring-Enlargement | Regio- and diastereoselective process to form 3-aminoazepanes. | High | manchester.ac.uk |

| Asymmetric Lithiation | (-)-Sparteine (B7772259) mediated lithiation-conjugate addition. | High | nih.gov |

| Biocatalytic Routes | Use of enzymes like transaminases for stereoselective amination. | Up to >99% | rsc.orgresearchgate.netacs.org |

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

In silico screening and ligand-based drug design are powerful strategies for virtually assessing large libraries of chemical compounds for their potential to bind to a specific biological target. This allows researchers to prioritize compounds for synthesis and biological testing, saving time and resources. For example, in silico methods have been employed in the structure-based optimization of novel azepane derivatives as inhibitors of protein kinase B (PKB). acs.orgdntb.gov.ua

Table 2: Application of AI/ML in Azepane Research

| Application | AI/ML Technique | Example | Outcome | Reference(s) |

| Target Prediction | Polypharmacology Browser (PPB2) | Screening of novel bicyclic azepanes | Identification of monoamine transporters and σ-1R as targets | nih.govresearchgate.netnih.govacs.org |

| Lead Optimization | Structure-Based Drug Design | Design of azepane derivatives as PKB inhibitors | Development of potent and plasma-stable inhibitors | acs.org |

| Novel Scaffold Generation | Generative Chemistry Models | Enumeration of amine-functionalized ring systems | Identification of novel, synthetically accessible azepane scaffolds | nih.govresearchgate.netnih.govacs.orgunibe.ch |

| Rational Design | 3D-Structure Information | Design of azepane-glycoside antibiotics | Creation of novel antibiotics with activity against resistant strains | nih.gov |

Novel Biocatalytic Systems for Azepanamine Derivatization

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis and derivatization of chiral molecules. The use of enzymes offers high selectivity, mild reaction conditions, and reduced environmental impact. worktribe.com

A significant breakthrough in the synthesis of the chiral 3-aminoazepane core has been the application of ω-transaminases (ω-TAs). These enzymes catalyze the stereoselective transfer of an amino group from a donor to a ketone substrate. An efficient and scalable biocatalytic route to (3R)-N-Boc-3-aminoazepane has been developed using an immobilized ω-TA, which allows for multiple rounds of enzyme reuse and has been successfully implemented on a multikilogram scale with high enantiomeric excess (99.2% ee). researchgate.netacs.orgcolby.edu This highlights the industrial viability of this biocatalytic approach.

Multi-enzyme cascades are another exciting frontier in biocatalysis. A one-pot enzymatic cascade utilizing variants of galactose oxidase and imine reductase has been successfully employed for the synthesis of enantiopure N-Cbz-protected L-3-aminoazepane from a bio-renewable amino alcohol precursor. rsc.orgresearchgate.net This streamlined approach avoids the isolation of potentially unstable intermediates and leads to products with high enantiopurity. A one-pot photoenzymatic synthesis route for N-Boc-3-amino/hydroxy-azepane has also been reported, combining a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction. nih.gov

For the specific N,N-dimethylation of the 3-aminoazepane, N-methyltransferases (NMTs) represent a promising class of enzymes. manchester.ac.uk While much of the research has focused on the methylation of peptides and amino acids, the substrate promiscuity of some NMTs suggests their potential application in the selective dimethylation of small molecules like (3S)-3-aminoazepane. This would offer a green and highly specific method for obtaining the target compound.

Table 3: Biocatalytic Systems for Azepane Synthesis and Derivatization

| Enzyme System | Reaction | Substrate | Product | Key Advantages | Reference(s) |

| Immobilized ω-Transaminase | Asymmetric Amination | N-Boc-azepan-3-one | (3R)-N-Boc-3-aminoazepane | Scalable, reusable catalyst, high ee | researchgate.netacs.orgcolby.edu |

| Galactose Oxidase & Imine Reductase Cascade | Oxidative Cyclization/Reduction | N-Cbz-protected L-lysinol | L-3-N-Cbz-aminoazepane | One-pot, high enantiopurity, bio-renewable starting material | rsc.orgresearchgate.net |

| Photochemical/Enzymatic One-Pot | Oxyfunctionalization/Amination | N-Boc-azepane | N-Boc-4-amino/hydroxy-azepane | Mild conditions, asymmetric | nih.gov |

| N-Methyltransferases (Potential) | N,N-Dimethylation | (3S)-3-aminoazepane | (3S)-N,N-dimethyl-3-azepanamine | High selectivity, green | manchester.ac.uk |

Exploration of New Biological Interaction Modalities

The flexible, three-dimensional structure of the azepane scaffold allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities. researchgate.netresearchgate.net Researchers are actively exploring new biological interaction modalities for azepane derivatives, moving beyond traditional targets to uncover novel therapeutic opportunities.

A recent study revealed that a novel chiral bicyclic azepane acts as a potent inhibitor of monoamine transporters, with selectivity towards the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.govnih.govacs.org This compound also showed inhibitory effects on the σ-1 receptor, a chaperone protein involved in dopaminergic signaling, suggesting a polypharmacological profile that could be beneficial for treating neuropsychiatric disorders. nih.govnih.govacs.org

Azepane derivatives have also been investigated as inhibitors of various kinases. Structure-based design has led to the development of potent and plasma-stable azepane-based inhibitors of protein kinase B (PKB/Akt), a key node in cell signaling pathways implicated in cancer. acs.org Furthermore, in silico studies have suggested the potential of chiral azepines as inhibitors of MAP2K1 and COX-2 in cancer, and GSK3β and HMG-CoA-Reductase in the context of neurodegenerative diseases. researchgate.net

The azepane scaffold is also being explored for its potential in developing novel anti-infective agents. By replacing the central 2-deoxystreptamine (B1221613) scaffold of natural aminoglycoside antibiotics with an azepane ring, researchers have designed novel azepane-glycosides that bind to the bacterial ribosome and inhibit translation, showing activity against aminoglycoside-resistant strains of Staphylococcus aureus. nih.gov

Another area of investigation is the inhibition of γ-secretase, a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease. Substituted 2-oxo-azepane derivatives have been identified as potent, orally active γ-secretase inhibitors. nih.gov The introduction of an azepine ring was also a key step in the development of a potent inhibitor of BET bromodomains, inspired by the chemical probe (+)-JQ1. nih.gov

Table 4: Novel Biological Targets and Interaction Modalities of Azepane Derivatives

| Biological Target(s) | Interaction Modality | Therapeutic Area | Reference(s) |

| Monoamine Transporters (NET, DAT), σ-1 Receptor | Inhibition | Neuropsychiatric Disorders | nih.govnih.govacs.org |

| Protein Kinase B (PKB/Akt) | Inhibition | Cancer | acs.org |

| Bacterial Ribosome | Binding and Translation Inhibition | Infectious Diseases | nih.gov |

| γ-Secretase | Inhibition | Alzheimer's Disease | nih.gov |

| BET Bromodomains | Inhibition | Cancer, Inflammation | nih.gov |

| MAP2K1, COX-2, GSK3β, HMG-CoA-Reductase | Inhibition (in silico) | Cancer, Neurodegenerative Diseases | researchgate.net |

Q & A

Q. What are the recommended synthetic routes for obtaining enantiomerically pure (3S)-N,N-dimethyl-3-azepanamine?

Enantioselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. For example, reductive amination of a ketone precursor with a chiral catalyst (e.g., Ru-BINAP complexes) can yield the desired stereoisomer. Purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric purity. Characterization using polarimetry and chiral stationary-phase GC/MS validates stereochemical integrity .

Q. Which spectroscopic and computational methods are optimal for structural elucidation of this compound?

- NMR : and NMR with 2D techniques (COSY, HSQC) to resolve stereochemistry and confirm azepane ring conformation.

- X-ray crystallography : Definitive proof of absolute configuration via single-crystal analysis.

- DFT calculations : Compare experimental and computed chemical shifts or optical rotation values to validate stereochemistry .

Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound?

Implement strict process controls:

- Monitor reaction parameters (temperature, pH, catalyst loading) using in-situ FTIR or Raman spectroscopy.

- Use orthogonal analytical methods (HPLC, GC, LC-MS) to track impurities.

- Validate purity with elemental analysis and residual solvent testing .

Advanced Research Questions

Q. What experimental strategies address contradictory bioactivity data for this compound in neurological studies?

- Assay standardization : Use cell lines with consistent receptor expression profiles (e.g., HEK-293T for GPCR studies) and validate results with positive/negative controls.

- Metabolite profiling : Identify degradation products or metabolites via LC-HRMS that may interfere with activity.

- Dose-response curves : Establish EC/IC values across multiple replicates to account for variability .

Q. How can in silico modeling predict the interaction of this compound with neurological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against dopamine/serotonin transporters (e.g., SLC6A3, SLC6A4) based on structural homology to fluoxetine analogs.

- MD simulations : Analyze ligand-receptor stability in lipid bilayer models (e.g., CHARMM-GUI) over 100+ ns trajectories.

- QSAR : Corrogate substituent effects on binding affinity using datasets from PubChem or ChEMBL .

Q. What strategies mitigate stereochemical instability during long-term storage of this compound?

- Storage conditions : Argon atmosphere, -20°C, and desiccants to prevent oxidation/hydrolysis.

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to buffer formulations.

- Periodic QC : Monitor enantiomeric excess (ee) via chiral HPLC every 6 months .

Methodological Challenges

Q. How should researchers design in vitro assays to evaluate the antimicrobial potential of this compound?

- Bacterial strains : Use standardized panels (e.g., ATCC strains) with clinically relevant pathogens (e.g., S. aureus, E. coli).

- Biofilm assays : Quantify inhibition via crystal violet staining or confocal microscopy.

- Synergy testing : Combine with β-lactams or fluoroquinolones to assess potentiation effects (checkerboard assay) .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

- ADME profiling :

- Absorption : Caco-2 permeability assay.

- Metabolism : CYP450 inhibition/induction in human liver microsomes.

- Elimination : Plasma half-life () and clearance in rodent models.

- BBB penetration : Measure logBB values using in situ perfusion models .

Data Interpretation

Q. How can researchers reconcile discrepancies in reported cytotoxicity data for this compound?

- Cell line variability : Test across multiple lines (e.g., HepG2, MCF-7) with matched culture conditions.

- Apoptosis assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic effects.

- Impurity profiling : LC-MS/MS to rule out contaminants (e.g., residual solvents, byproducts) influencing IC values .

Q. What statistical approaches validate the reproducibility of this compound’s pharmacological effects?

- Power analysis : Predefine sample sizes to ensure adequate statistical power (α=0.05, β=0.2).

- Multivariate analysis : PCA or PLS-DA to identify confounding variables (e.g., solvent, temperature).

- Meta-analysis : Aggregate data from independent studies using random-effects models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.